N-(tert-Butoxycarbonyl)-L-alanyl-L-phenylalanyl-L-leucinamide
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Overview
Description
N-(tert-Butoxycarbonyl)-L-alanyl-L-phenylalanyl-L-leucinamide is a compound that belongs to the class of Boc-protected peptides. The tert-butoxycarbonyl (Boc) group is commonly used in organic synthesis to protect amine groups during chemical reactions. This compound is often used in peptide synthesis and has applications in various fields including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butoxycarbonyl)-L-alanyl-L-phenylalanyl-L-leucinamide typically involves the protection of the amino groups using the Boc group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction can also be carried out in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .
Industrial Production Methods
Industrial production of Boc-protected peptides often involves automated peptide synthesizers that can handle multiple steps of the synthesis process. These machines can add Boc groups, couple amino acids, and deprotect the Boc groups in a controlled manner. The use of automated systems ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(tert-Butoxycarbonyl)-L-alanyl-L-phenylalanyl-L-leucinamide undergoes various chemical reactions including:
Deprotection: The Boc group can be removed using strong acids such as trifluoroacetic acid in dichloromethane or HCl in methanol.
Coupling Reactions: The compound can participate in peptide coupling reactions to form longer peptide chains.
Common Reagents and Conditions
Major Products Formed
Deprotection: Removal of the Boc group results in the formation of the free amine.
Coupling: Formation of longer peptide chains.
Scientific Research Applications
N-(tert-Butoxycarbonyl)-L-alanyl-L-phenylalanyl-L-leucinamide has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for research and pharmaceutical purposes
Mechanism of Action
The mechanism of action of N-(tert-Butoxycarbonyl)-L-alanyl-L-phenylalanyl-L-leucinamide involves the protection and deprotection of amino groups. The Boc group protects the amine group during chemical reactions, preventing unwanted side reactions. The deprotection step involves the removal of the Boc group, revealing the free amine which can then participate in further reactions .
Comparison with Similar Compounds
Similar Compounds
N-(tert-Butoxycarbonyl)-L-alanine: Another Boc-protected amino acid used in peptide synthesis.
N-Boc-ethanolamine: Used as a reagent in the synthesis of phosphatidyl ethanolamines and ornithine.
Uniqueness
N-(tert-Butoxycarbonyl)-L-alanyl-L-phenylalanyl-L-leucinamide is unique due to its specific sequence of amino acids and the presence of the Boc protecting group. This combination allows for selective protection and deprotection during peptide synthesis, making it a valuable tool in the field of organic chemistry and peptide research.
Properties
CAS No. |
75286-45-2 |
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Molecular Formula |
C23H36N4O5 |
Molecular Weight |
448.6 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C23H36N4O5/c1-14(2)12-17(19(24)28)26-21(30)18(13-16-10-8-7-9-11-16)27-20(29)15(3)25-22(31)32-23(4,5)6/h7-11,14-15,17-18H,12-13H2,1-6H3,(H2,24,28)(H,25,31)(H,26,30)(H,27,29)/t15-,17-,18-/m0/s1 |
InChI Key |
TUGDRCYAIVNTEX-SZMVWBNQSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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